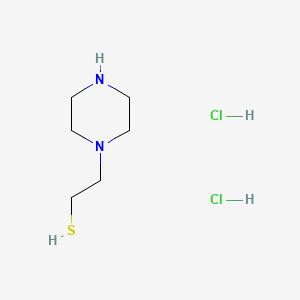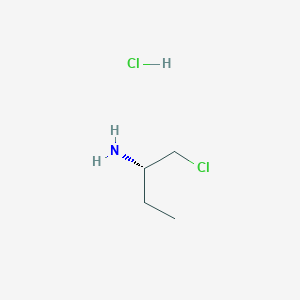![molecular formula C8H14ClNO B13556949 rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Industrial Production Methods: Industrial production of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride typically involves large-scale application of the Paal-Knorr or Hantzsch pyrrole synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrrole rings can undergo oxidation reactions to form pyrrole-2-carboxylates and -carboxamides.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts, air, and stoichiometric oxidants.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Aplicaciones Científicas De Investigación
Chemistry: The unique structure of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride makes it a valuable compound for studying heterocyclic chemistry and developing new synthetic methodologies .
Biology and Medicine: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This compound could potentially be explored for similar applications .
Industry: In the industrial sector, pyrrole derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Mecanismo De Acción
The mechanism of action of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its aromaticity and biological activity.
Uniqueness: rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride is unique due to its fused oxepine and pyrrole rings, which confer distinct chemical and biological properties compared to simpler pyrrole and imidazole derivatives .
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
(5aS,8aR)-5,5a,6,7,8,8a-hexahydro-2H-oxepino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-10-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8-;/m0./s1 |
Clave InChI |
GAZHRBDIRJNITM-WSZWBAFRSA-N |
SMILES isomérico |
C1C=CCO[C@@H]2[C@@H]1CNC2.Cl |
SMILES canónico |
C1C=CCOC2C1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)





![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)


